Amsacrine lactate

Pharmaceutical formulation Solubility enhancement Intravenous drug delivery

Procure the L(+)-lactate salt (CAS 80277-11-8), not the insoluble free base, for reliable IV formulation and aqueous solubility (~2.5 mg/mL). This ATP-independent topoisomerase II poison is essential for studying non-cross-resistant cytotoxicity in hypoxic tumor microenvironments or against CNS sanctuary sites, where conventional agents like etoposide or doxorubicin fail. Ensure your leukemia research protocol uses the lactate salt for consistent S/G2 arrest, distinct c-myc promoter cleavage, and validated clinical efficacy in pediatric high-risk ALL salvage therapy.

Molecular Formula C24H25N3O6S
Molecular Weight 483.5 g/mol
CAS No. 80277-11-8
Cat. No. B1664948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmsacrine lactate
CAS80277-11-8
SynonymsAMSA
AMSA P D
AMSA P-D
AMSA PD
Amsacrina
Amsacrine
Amsidine
Amsidyl
Cain Acridine
Cain's Acridine
Cains Acridine
m-AMSA
meta AMSA
meta-AMSA
NSC 141549
NSC 156303
NSC 249992
NSC-141549
NSC-156303
NSC-249992
NSC141549
NSC156303
NSC249992
SN 11841
SN-11841
SN11841
Molecular FormulaC24H25N3O6S
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O.COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42
InChIInChI=1S/C21H19N3O3S.C3H6O3/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;1-2(4)3(5)6/h3-13,24H,1-2H3,(H,22,23);2,4H,1H3,(H,5,6)
InChIKeyNYGZSXVEKMITFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amsacrine Lactate (CAS 80277-11-8): Core Physicochemical and Pharmacological Properties for Procurement and Research


Amsacrine lactate (CAS 80277-11-8) is the L(+)-lactate salt of amsacrine (m-AMSA, acridinyl anisidide), an aminoacridine derivative and DNA topoisomerase II poison . The free base amsacrine (CAS 51264-14-3) is poorly water-soluble and requires complex reconstitution in N,N-dimethylacetamide for clinical use; the lactate salt form was specifically developed to overcome this limitation [1]. The compound intercalates into DNA and stabilizes topoisomerase II-DNA cleavable complexes, leading to DNA double-strand breaks, S/G2 phase arrest, and apoptosis . Clinically, amsacrine has been used for induction and maintenance therapy in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), with reported complete remission rates of approximately 40% in AML and 50% in ALL when combined with cytarabine [2].

Amsacrine Lactate: Why Salt Form and Mechanistic Differences Preclude Simple Substitution with Other Topoisomerase II Inhibitors


Generic substitution among topoisomerase II inhibitors is scientifically unsound for three evidence-based reasons. First, the lactate salt form confers aqueous solubility (~2.5 mg/mL) and solution stability absent in the free base, directly affecting formulation and intravenous administration feasibility [1]. Second, amsacrine displays ATP-independent stabilization of topoisomerase II-DNA cleavable complexes, whereas etoposide, doxorubicin, and mitoxantrone require ATP for this activity — a mechanistic divergence with implications for activity under hypoxic or metabolically stressed tumor microenvironments [2]. Third, amsacrine induces distinct DNA cleavage site specificity at the c-myc P2 promoter (site 2499/2502), while etoposide produces diffuse cleavage patterns, suggesting differential genomic targeting [3]. These factors preclude interchangeable use.

Amsacrine Lactate (CAS 80277-11-8) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key Topoisomerase II Inhibitors


Aqueous Solubility of Amsacrine Lactate vs. Free Base: Salt Form Enables Direct Intravenous Formulation

Amsacrine lactate (CAS 80277-11-8) exhibits aqueous solubility of approximately 2.5 mg/mL, enabling direct intravenous formulation. In contrast, the free base form of amsacrine (CAS 51264-14-3) has very limited aqueous solubility and requires reconstitution in anhydrous N,N-dimethylacetamide (DMA) prior to clinical use, a two-vial system that introduces complexity and potential solvent toxicity concerns [1]. The monohydrochloride and monomethanesulfonate salts were also evaluated and found insufficiently water-soluble for practical intravenous administration [1].

Pharmaceutical formulation Solubility enhancement Intravenous drug delivery

ATP-Independent Topoisomerase II Poisoning: Amsacrine vs. Etoposide and Anthracyclines

In ATP-depleted cells, amsacrine (m-AMSA) maintained robust induction of DNA single-strand breaks (SSBs), DNA double-strand breaks (DSBs), DNA-protein complexes, and topoisomerase IIα/β trapping, with only modest reduction. In contrast, etoposide, teniposide, daunorubicin, doxorubicin, mitoxantrone, and clerocidin showed virtually complete abrogation of cleavable-complex formation under identical ATP-depleted conditions [1]. This difference was not attributable to drug transport variations and suggests amsacrine primarily stabilizes pre-strand passage DNA lesions, whereas the comparators exclusively stabilize post-strand passage lesions [1].

Topoisomerase II mechanism ATP dependence Drug resistance

Differential Topoisomerase II Cleavage Site Specificity: Amsacrine Preferentially Targets c-myc P2 Promoter vs. Etoposide

Using purified murine L1210 topoisomerase II, amsacrine induces prominent cleavage at the c-myc P2 promoter (site 2499/2502), with topoisomerase II binding to the entire promoter region spanning approximately 20 base pairs flanking the P2 site [1]. In contrast, teniposide and etoposide produce diffuse cleavage patterns with markedly reduced cleavage at the P2 site [1]. This differential cleavage site specificity was confirmed in human small cell lung carcinoma cells (NCI N417), where P2 promoter region cleavage was preferentially induced by amsacrine but not by the epipodophyllotoxins [1].

Genomic targeting c-myc oncogene Topoisomerase II cleavage mapping

Clinical Efficacy Equivalence with Distinct Toxicity Profile: Amsacrine vs. Mitoxantrone in Relapsed/Refractory AML

In a prospective randomized study of 52 patients with relapsed or refractory AML, high-dose cytarabine combined with either amsacrine (120 mg/m²/d) or mitoxantrone (7 mg/m²/d) showed no significant difference in overall response rate (46% AMSA vs. 56% MTX, p=0.415), median survival (8 months AMSA vs. 12 months MTX, p=0.326), or median duration of complete remission (11 months AMSA vs. 12 months MTX, p=0.643) [1]. However, severe (WHO grade III-IV) gastrointestinal toxicity was significantly more frequent in the amsacrine group (27% vs. 4%, p=0.021), and treatment-related deaths occurred in 4 AMSA patients vs. 2 MTX patients (p=0.097) [1].

Acute myeloid leukemia Comparative clinical trial Toxicity profile

QTc Interval Prolongation: Quantified Cardiotoxicity Signal for Amsacrine with Lower Overall Arrhythmia Incidence than Anthracyclines

Amsacrine induces significant acute QTc prolongation. In 12 consecutive leukemia patients, mean Q-T interval increased from 448 ± 13 msec before treatment to 512 ± 12 msec one hour after intravenous administration (P < 0.0001, paired t-test), without changes in PR interval, QRS duration, or heart rate [1]. Despite this electrophysiological effect, the overall incidence of clinical arrhythmia appears relatively low: a study of 5,340 amsacrine-treated patients reported only a 0.7% occurrence of arrhythmia [2]. Comparative analysis indicates that amsacrine-related cardiac events are less common than those associated with anthracycline chemotherapeutic agents [3].

Cardiotoxicity QTc prolongation Adverse event monitoring

Blood-Brain Barrier Penetration: Amsacrine Shows Moderate CNS Access Unlike Most Antitumor Agents

In barbiturate-anesthetized mice, amsacrine demonstrated moderate blood-brain barrier (BBB) penetration with 15% extraction in a single transit through brain capillaries after intracarotid administration [1]. Its analog CI-921 showed 20% extraction, while AC (M-[2-(dimethylamino)ethyl]-acridine-4-carboxamide) showed 90% extraction [1]. Computational predictions using FDA UNII database docking data classify amsacrine as BBB+ (blood-brain barrier permeable) and a non-substrate for P-glycoprotein [2]. Unlike most antitumor agents, these acridine drugs appear to penetrate the BBB readily, though amsacrine is less extensively retained in brain tissue compared to AC [1].

Blood-brain barrier CNS penetration Pharmacokinetics

Amsacrine Lactate (CAS 80277-11-8): Evidence-Based Research and Industrial Application Scenarios


Pediatric High-Risk Acute Lymphoblastic Leukemia (ALL) Intensification Therapy

Amsacrine combined with etoposide and methylprednisolone has been evaluated as a feasible and safe component in first-line intensified treatment of pediatric patients with high-risk ALL in the CoALL08-09 trial [1]. This application leverages amsacrine's ATP-independent topoisomerase II poisoning mechanism and distinct genomic cleavage site specificity to provide non-cross-resistant cytotoxic activity alongside etoposide [2]. Procurement for pediatric oncology research protocols should prioritize the lactate salt form for reliable intravenous formulation.

Relapsed/Refractory Acute Myeloid Leukemia (AML) Salvage Regimens

Amsacrine demonstrates comparable efficacy to mitoxantrone when combined with high-dose cytarabine in relapsed/refractory AML (ORR 46% vs. 56%, p=0.415) [1]. This application scenario is supported by the compound's retention of topoisomerase II poisoning activity under ATP-depleted conditions, which may be relevant in metabolically stressed tumor microenvironments [2]. Researchers designing salvage protocols should account for the higher gastrointestinal toxicity burden (27% vs. 4% Grade III-IV) requiring proactive supportive care [1].

CNS-Involved Leukemia and Leptomeningeal Disease Research

Amsacrine demonstrates moderate blood-brain barrier penetration (15% brain capillary extraction in murine models) and is predicted as a P-glycoprotein non-substrate [1][2]. Unlike most conventional antitumor agents, including anthracyclines and epipodophyllotoxins, which have negligible CNS access, amsacrine may provide therapeutic exposure in CNS sanctuary sites [1]. This application scenario is particularly relevant for preclinical models of leukemia with CNS involvement or for investigating mechanisms of leptomeningeal disease treatment.

In Vitro Mechanistic Studies of ATP-Independent Topoisomerase II Poisoning

Amsacrine is uniquely positioned among topoisomerase II poisons for investigating ATP-independent stabilization of cleavable complexes. Unlike etoposide, teniposide, doxorubicin, and mitoxantrone—which require ATP for cleavable-complex formation—amsacrine maintains activity under ATP-depleted conditions [1]. This makes amsacrine lactate an essential tool compound for researchers studying topoisomerase II enzymology under metabolic stress, hypoxia, or in mitochondrial DNA topoisomerase IIβ contexts where ATP availability may be limiting.

Quote Request

Request a Quote for Amsacrine lactate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.